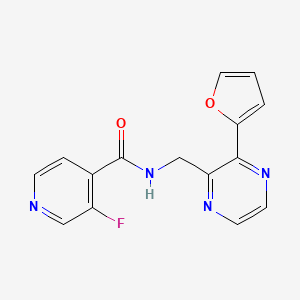

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The molecule also contains a fluoro group and an isonicotinamide group.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, chalcones, which have a structure similar to part of the requested compound, are often synthesized through Claisen–Schmidt condensation .Applications De Recherche Scientifique

- Application : 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility make it valuable for constructing complex molecules .

- Application : The compound has been investigated for its cytotoxic effects against lung carcinoma cells. Preliminary results indicate promising activity, suggesting its potential as a lung cancer treatment .

- Application : 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide participates in hydroarylation reactions, leading to the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds have interesting superelectrophilic activation properties .

- Application : Researchers explore the compound’s potential as a lead structure for designing novel drugs. Its unique substitution pattern and heterocyclic core may offer advantages in drug design .

- Application : Researchers assess its interactions with enzymes, receptors, or other biomolecules. Understanding its biological effects can guide further drug development .

- Application : Computational investigations explore the compound’s electronic structure, reactivity, and binding affinity. These insights aid in predicting its behavior in various environments .

Suzuki–Miyaura Coupling

Cytotoxicity Studies

Hydroarylation Reactions

Drug Discovery

Biological Activity Studies

Computational Chemistry

Orientations Futures

Mécanisme D'action

Target of Action

The compound “3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide” belongs to a class of compounds known as chalcones . Chalcones are known to exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . Therefore, it’s possible that this compound may interact with multiple targets within the cell.

Mode of Action

The biological action of chalcones is thought to be due to the conjugation of the double bond with the carbonyl group . This allows them to interact with various enzymes and receptors in the cell, potentially altering their function.

Result of Action

Without specific studies on “3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide”, it’s challenging to predict the exact molecular and cellular effects of this compound’s action. Given the known activities of chalcones, potential effects could include altered enzyme activity, changes in cell signaling, or even cell death in the case of anti-cancer activity .

Propriétés

IUPAC Name |

3-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c16-11-8-17-4-3-10(11)15(21)20-9-12-14(19-6-5-18-12)13-2-1-7-22-13/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNDEJAJYPYZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=C(C=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

![N-(2-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2544648.png)

![N-(4-{(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2544649.png)

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)

![N-(3,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2544658.png)